![molecular formula C22H24N2O4 B2369935 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide CAS No. 921545-30-4](/img/structure/B2369935.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by a benzo[b][1,4]oxazepin core with an allyl and a phenoxyacetamide substituent. Its molecular formula is C21H23N2O3 with a molecular weight of approximately 369.42 g/mol.
Anticonvulsant Activity
Research has indicated that derivatives of the oxazepin structure exhibit anticonvulsant properties. For instance, compounds structurally similar to N-(5-allyl...) have shown significant activity in various seizure models. A study on triazole derivatives highlighted that modifications in the oxazepin framework can enhance binding affinity to voltage-gated sodium channels (VGSCs), which are critical in seizure modulation .
Table 1: Anticonvulsant Activity of Related Compounds
Compound Name | ED50 (mg/kg) | Mechanism of Action |
---|---|---|
Compound A | 15.2 | VGSC modulation |
Compound B | 39.4 | GABA receptor interaction |
N-(5-allyl...) | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that compounds featuring the oxazepin moiety may possess anticancer properties. For example, similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A notable case involved a compound demonstrating an IC50 value of 900 nM against leukemia cells .
Table 2: Cytotoxicity of Oxazepin Derivatives
Compound Name | Cell Line | IC50 (nM) |
---|---|---|
Oxazepin Derivative A | CCRF-CEM | 900 |
Oxazepin Derivative B | MCF7 | TBD |
The biological activity of N-(5-allyl...) may be attributed to several mechanisms:
- Voltage-Gated Sodium Channel Blockade : The compound may exert anticonvulsant effects by inhibiting VGSCs, similar to established antiepileptic drugs like phenytoin and carbamazepine .
- GABA Receptor Modulation : Some studies suggest that compounds with similar structures can interact with GABA receptors, enhancing inhibitory neurotransmission and potentially reducing seizure activity .
- Antiproliferative Effects : The anticancer activity could be linked to the induction of apoptosis in cancer cells through various signaling pathways .
Case Studies
A significant study explored the synthesis and evaluation of various oxazepin derivatives for their biological activities. Among these, N-(5-allyl...) was noted for its promising anticonvulsant activity in animal models . The study utilized both in vitro and in vivo assays to assess efficacy and toxicity profiles.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of this compound showed inhibition against several cancer cell lines with growth inhibition percentages exceeding 70% in some cases .
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies:
- It has been evaluated for its activity against specific enzymes involved in steroid metabolism. Certain modifications to the compound's structure resulted in increased potency against these enzymes .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- The structural features of the compound allow it to potentially modulate inflammatory pathways, although further research is needed to elucidate these mechanisms .
Case Study 1: Enzyme Inhibition Assay
In a comparative study involving various oxazepine derivatives, N-(5-allyl...) was found to effectively inhibit enzymes critical to steroid metabolism. The most effective derivatives maintained a balance between hydrophobic and hydrophilic interactions within the enzyme's active site.
Case Study 2: Antitumor Activity
Another significant study focused on the antitumor potential of this class of compounds. Modifications at specific positions on the oxazepine ring were shown to enhance cytotoxic effects against various cancer cell lines. The mechanism attributed to these effects includes the induction of apoptosis through interaction with cellular signaling pathways.
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-12-24-18-13-16(10-11-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXPBPUJPVGMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.